

Spectroscopic Profile of 4,4,4-Trifluorobutanenitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4,4,4-Trifluorobutanenitrile*

Cat. No.: B1296530

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4,4,4-Trifluorobutanenitrile** (CAS No. 690-95-9), a fluorinated organic compound of increasing interest in pharmaceutical and agrochemical research. The inclusion of a trifluoromethyl group significantly influences the molecule's properties, making a thorough understanding of its spectroscopic characteristics essential for its identification, characterization, and application in synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols.

Molecular Structure and Properties

4,4,4-Trifluorobutanenitrile possesses the following structure:

Molecular Formula: C₄H₄F₃N Molecular Weight: 123.08 g/mol IUPAC Name: **4,4,4-trifluorobutanenitrile**

The presence of the highly electronegative trifluoromethyl group and the nitrile functional group dictates the unique spectroscopic features of this molecule.

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for **4,4,4-Trifluorobutanenitrile**, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atoms within the molecule.

Table 1: ^1H NMR Spectroscopic Data of **4,4,4-Trifluorobutanenitrile**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.78	Triplet of Quartets (tq)	2H	H-3
2.65	Triplet (t)	2H	H-2

Table 2: ^{13}C NMR Spectroscopic Data of **4,4,4-Trifluorobutanenitrile**

Chemical Shift (δ) ppm	Multiplicity	Assignment
123.5	Quartet (q)	C-4 (CF_3)
117.4	Singlet (s)	C-1 (CN)
30.9	Quartet (q)	C-3
12.8	Singlet (s)	C-2

Table 3: ^{19}F NMR Spectroscopic Data of **4,4,4-Trifluorobutanenitrile**

Chemical Shift (δ) ppm	Multiplicity	Assignment
-66.5	Triplet (t)	CF_3

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Table 4: IR Spectroscopic Data of **4,4,4-Trifluorobutanenitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970	Medium	C-H stretch (aliphatic)
2258	Strong	C≡N stretch (nitrile)
1435	Medium	C-H bend (scissoring)
1265	Strong	C-F stretch
1155	Strong	C-F stretch
850	Medium	C-C stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented is for electron ionization (EI) mass spectrometry.

Table 5: Mass Spectrometry Data of **4,4,4-Trifluorobutanenitrile**

m/z	Relative Intensity (%)	Assignment
123	15	[M] ⁺ (Molecular Ion)
104	5	[M-F] ⁺
96	100	[M-HCN] ⁺
69	40	[CF ₃] ⁺
54	85	[C ₃ H ₂ N] ⁺
41	30	[C ₂ H ₃ N] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

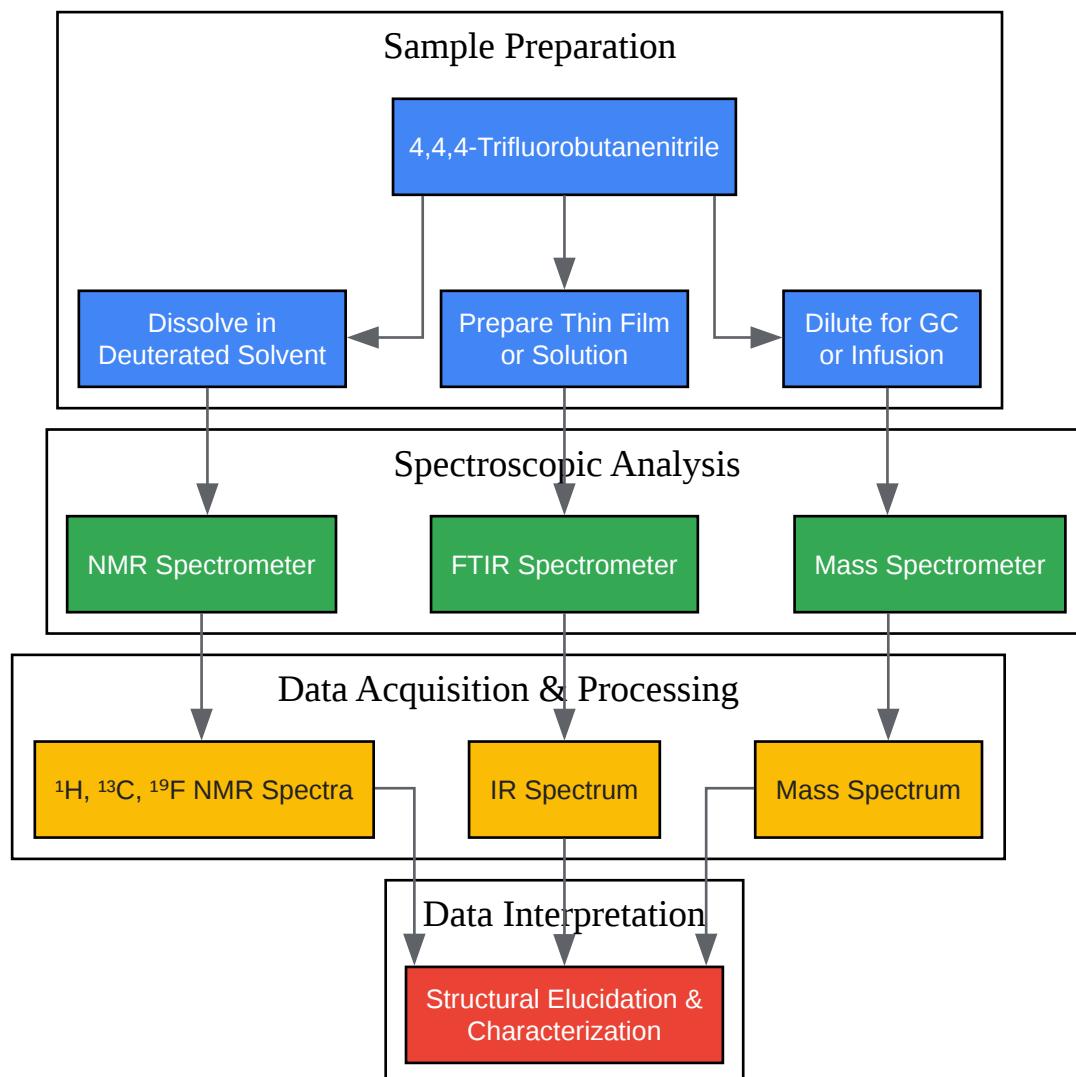
NMR Spectroscopy

- Sample Preparation: A solution of **4,4,4-Trifluorobutanenitrile** (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl_3 , Acetone- d_6) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) or a suitable internal standard can be added for referencing the ^1H and ^{13}C NMR spectra. For ^{19}F NMR, an external or internal reference such as CFCl_3 or another known fluorinated compound is used.
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a multinuclear probe is used.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-10 seconds.
 - Number of Scans: 128-1024 (or more, depending on concentration).
- ^{19}F NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence, often with proton decoupling.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 1-5 seconds.

- Number of Scans: 16-64.
- Data Processing: The raw free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal or external standard.

Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of neat liquid **4,4,4-Trifluorobutanenitrile** is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be analyzed in a liquid cell.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Acquisition:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
 - A background spectrum of the empty sample holder (or the solvent) is recorded and subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically plotted as transmittance or absorbance versus wavenumber.


Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) system for separation and purification, or by direct infusion.
- Instrumentation: A mass spectrometer with an electron ionization (EI) source is used.
- Ionization:
 - Ionization Energy: 70 eV.

- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: The detector records the abundance of each ion, and a mass spectrum is generated by plotting the relative intensity versus the m/z ratio.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a compound like **4,4,4-Trifluorobutanenitrile** can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

This guide provides foundational spectroscopic data and methodologies for **4,4,4-Trifluorobutanenitrile**. Researchers are encouraged to use this information as a reference for compound identification, purity assessment, and as a basis for further structural and reactivity studies. The provided protocols are general and may require optimization based on the specific instrumentation and experimental conditions available.

- To cite this document: BenchChem. [Spectroscopic Profile of 4,4,4-Trifluorobutanenitrile: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1296530#spectroscopic-data-of-4-4-4-trifluorobutanenitrile-nmr-ir-ms\]](https://www.benchchem.com/product/b1296530#spectroscopic-data-of-4-4-4-trifluorobutanenitrile-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com